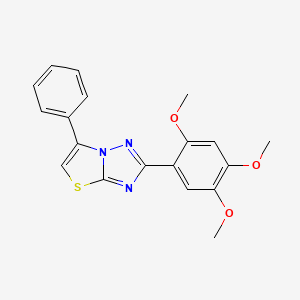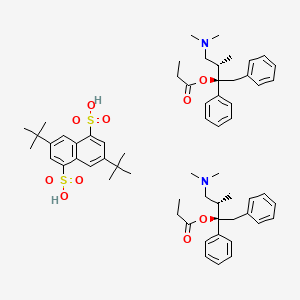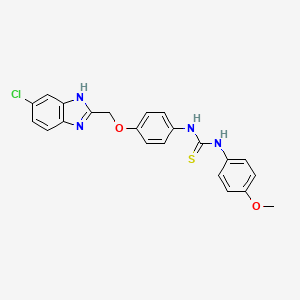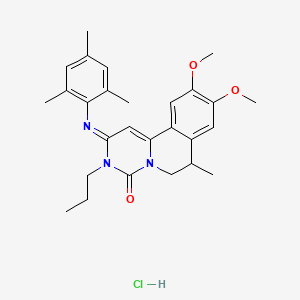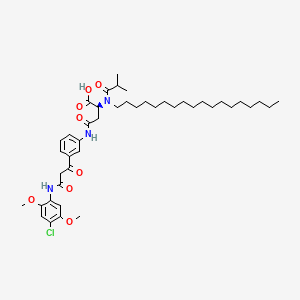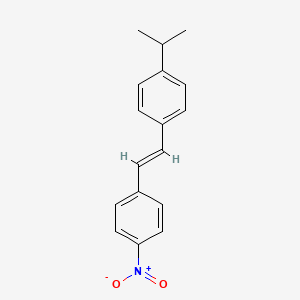
4'-Isopropyl-4-nitrostilbene, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4’-isopropyl-4-nitrostilbene: is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbenes and their derivatives are known for their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The presence of the nitro group and the isopropyl group in trans-4’-isopropyl-4-nitrostilbene imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-isopropyl-4-nitrostilbene typically involves the Perkin reaction, where 4-nitrophenylacetic acid reacts with benzaldehydes in the presence of a base like pyrrolidine under microwave irradiation. This method yields trans-4-nitrostilbene derivatives efficiently within a short reaction time .
Industrial Production Methods: While specific industrial production methods for trans-4’-isopropyl-4-nitrostilbene are not extensively documented, the general approach involves large-scale Perkin reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient production method.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4’-isopropyl-4-nitrostilbene can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in trans-4’-isopropyl-4-nitrostilbene can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in trans-4’-isopropyl-4-nitrostilbene can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: trans-4’-isopropyl-4-nitrostilbene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of excited-state dynamics and solvent-polarity dependence in photochemical reactions .
Biology and Medicine:
Industry: In the industrial sector, trans-4’-isopropyl-4-nitrostilbene can be used in the production of dyes, pigments, and as a precursor for materials with nonlinear optical properties .
Mecanismo De Acción
The mechanism of action of trans-4’-isopropyl-4-nitrostilbene involves its interaction with molecular targets through its nitro and isopropyl groups. The nitro group can participate in electron transfer reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and stability in various chemical environments .
Comparación Con Compuestos Similares
trans-4-nitrostilbene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
trans-4-(N,N-dimethylamino)-4’-nitrostilbene: Contains an amino group instead of an isopropyl group, which significantly alters its electronic properties and applications in nonlinear optics.
Uniqueness: trans-4’-isopropyl-4-nitrostilbene’s uniqueness lies in its combination of the nitro and isopropyl groups, which impart distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of these groups on the chemical and physical properties of stilbene derivatives.
Propiedades
Número CAS |
345667-61-0 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-[(E)-2-(4-nitrophenyl)ethenyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C17H17NO2/c1-13(2)16-9-5-14(6-10-16)3-4-15-7-11-17(12-8-15)18(19)20/h3-13H,1-2H3/b4-3+ |
Clave InChI |
AVHQSZUZIFHYNU-ONEGZZNKSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


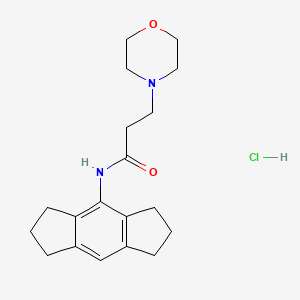
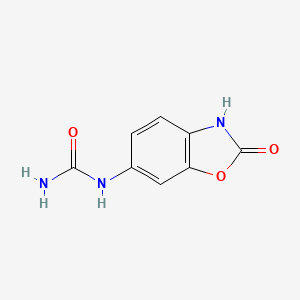
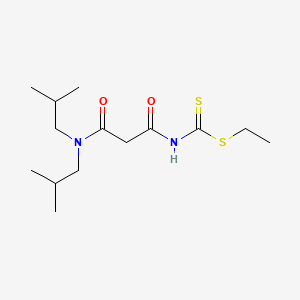
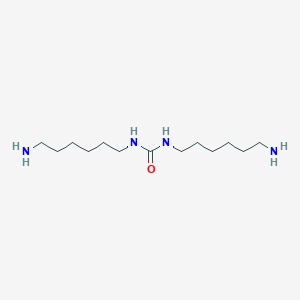
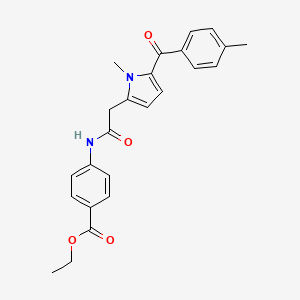
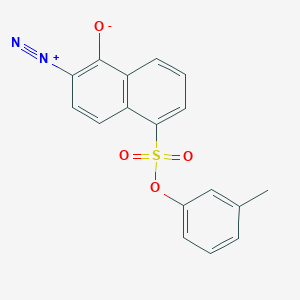
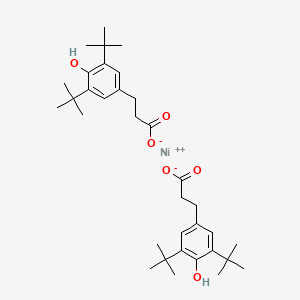

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
